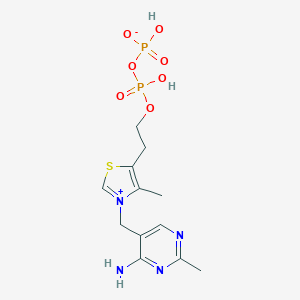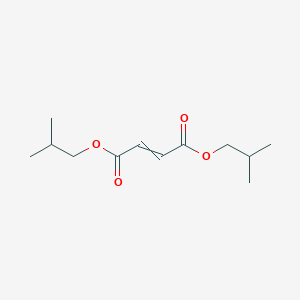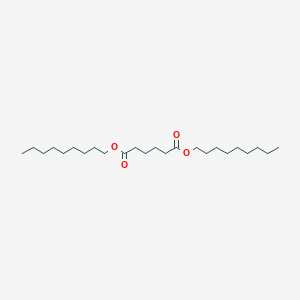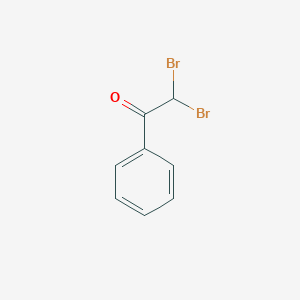
2,2-Dibromo-1-phenylethanone
Overview
Description
2,2-Dibromo-1-phenylethanone is an organic compound with the molecular formula C8H6Br2O. It is a brominated derivative of acetophenone and is known for its reactivity and utility in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-1-phenylethanone can be synthesized through the bromination of acetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5COCH3} + 2\text{Br2} \rightarrow \text{C6H5COCBr2CH3} + 2\text{HBr} ]
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and bromine concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-phenylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 2-bromo-1-phenylethanone or further to 1-phenylethanone.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Primary amines or thiols in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Polysubstituted derivatives.
Reduction: 2-bromo-1-phenylethanone or 1-phenylethanone.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2,2-Dibromo-1-phenylethanone is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-phenylethanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 2,2-Dibromo-1-(4-fluorophenyl)-2-phenylethanone
- 2,2-Dibromo-1-(4-methylphenyl)-2-phenylethanone
Comparison: 2,2-Dibromo-1-phenylethanone is unique due to its specific reactivity and the presence of two bromine atoms, which enhance its utility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.
Properties
IUPAC Name |
2,2-dibromo-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAORBUAOPBIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341029 | |
| Record name | 2,2-Dibromo-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13665-04-8 | |
| Record name | 2,2-Dibromo-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,2-dibromoacetophenone in organic synthesis?
A1: 2,2-Dibromoacetophenone serves as a versatile reagent in organic synthesis. It is primarily utilized in the synthesis of heterocyclic compounds like thiazoles and selenazoles. [] Additionally, it acts as a precursor in the preparation of α-acetoxyacetophenones through silver acetate-mediated reactions. []
Q2: Can you describe a specific synthetic application of 2,2-dibromoacetophenone and the reaction conditions?
A2: One notable application involves using 2,2-dibromoacetophenone in the synthesis of dihydro-β-carboline derivatives. This method utilizes oxidative amidation followed by a Bischler–Napieralski reaction with tryptamine as the other key starting material. [] This approach offers a novel route to access this class of biologically relevant compounds.
Q3: How does 2,2-dibromoacetophenone react with manganese(III) acetate?
A3: The reaction of 2,2-dibromoacetophenone with manganese(III) acetate leads to the formation of various products, including 2,3-dihalo-1,4-diphenyl-1,4-butanediones, 1,4-diphenyl-2-halo-2-butene-1,4-diones, and 2,3-dihalo-2-butene-1,4-diones. Interestingly, this reaction can also yield 2,2-dibromoacetophenone itself. []
Q4: Are there any reported methods for dehalogenation of 2,2-dibromoacetophenone?
A4: Yes, 2,2-dibromoacetophenone can be efficiently debrominated to acetophenone using zinc and ammonium chloride in ethanol under microwave irradiation. This rapid method provides a convenient approach for removing the bromine atoms. []
Q5: Beyond its use in heterocycle synthesis, are there other reported reactions involving 2,2-dibromoacetophenone?
A5: Yes, 2,2-dibromoacetophenone participates in copper-mediated aroylation reactions with 2-formylphenols and 2-acetylphenols. This method, utilizing a directing group strategy, offers a new approach for the synthesis of aryl esters. []
Q6: What is known about the electrochemical reduction of 2,2-dibromoacetophenone?
A6: While detailed information is limited, studies have explored the electrochemical reduction of 2,2-dibromoacetophenone. [] This research likely investigates the reduction mechanisms and potential products formed under electrochemical conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


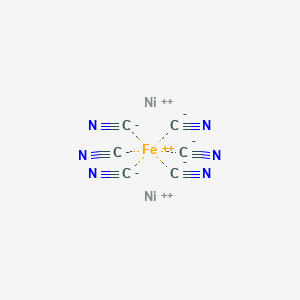
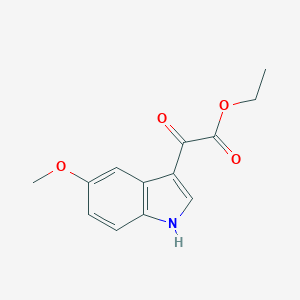

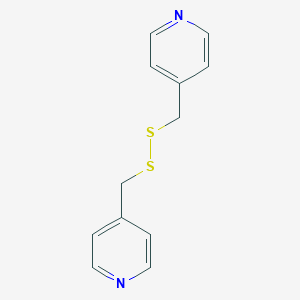
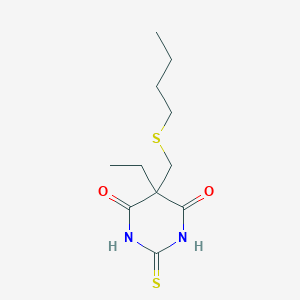
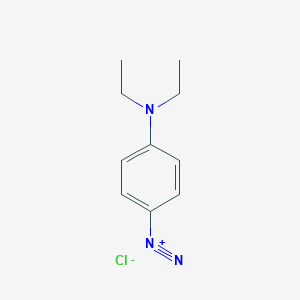
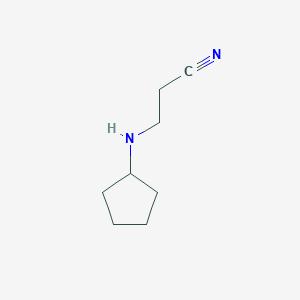
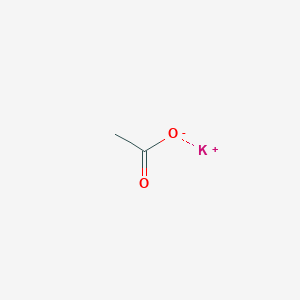
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
![Spiro[4.5]decane](/img/structure/B86366.png)
